molecular formula C14H17NO6 B554401 N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester CAS No. 5672-83-3

N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester

Cat. No.: B554401
CAS No.: 5672-83-3
M. Wt: 295.29 g/mol
InChI Key: BGMCTGARFXPQML-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

This compound possesses the International Union of Pure and Applied Chemistry systematic name (4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid. The compound bears the Chemical Abstracts Service registry number 5672-83-3, which serves as its unique identifier in chemical databases and literature. The molecular formula C₁₄H₁₇NO₆ indicates the presence of fourteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and six oxygen atoms, resulting in a molecular weight of 295.29 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation is COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1, which clearly delineates the connectivity pattern of all atoms within the molecule. The International Chemical Identifier key BGMCTGARFXPQML-NSHDSACASA-N provides additional systematic identification for database searches and computational chemistry applications. The compound is catalogued in PubChem under the Compound Identifier 2733408, facilitating access to comprehensive chemical information and related studies.

Multiple synonymous names exist for this compound, including 1-methyl N-carbobenzoxy-L-glutamate, 4S-4-benzyloxy carbonyl amino-5-methoxy-5-oxopentanoic acid, L-glutamic acid N-phenylmethoxy carbonyl 1-methyl ester, and N-carbobenzoxy-L-glutamic acid 1-methyl ester. These alternative designations reflect the various naming conventions employed in different chemical contexts and research applications.

Crystallographic Analysis and Stereochemical Configuration

The crystallographic properties of this compound reveal important structural characteristics that influence its chemical behavior and applications. The compound exhibits a melting point range of 64 to 70 degrees Celsius, indicating relatively stable intermolecular interactions in the solid state. The optical rotation measured at 20 degrees Celsius using the sodium D-line is negative 24 degrees when measured at a concentration of 1 gram per 100 milliliters in ethanol. This specific rotation value confirms the L-configuration of the glutamic acid residue and provides a reliable method for determining enantiomeric purity.

The stereochemical configuration around the alpha carbon maintains the natural L-configuration of glutamic acid, with the absolute configuration designated as S according to Cahn-Ingold-Prelog priority rules. This stereochemical arrangement is crucial for maintaining biological activity when the compound is incorporated into peptides or used in biochemical applications. The benzyloxycarbonyl protecting group adopts a specific spatial orientation that influences the overall molecular conformation and intermolecular interactions.

Crystallographic studies of related benzyloxycarbonyl-protected amino acid derivatives provide insights into the structural behavior of this compound. Research on N-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester demonstrated that such compounds crystallize in ordered arrangements stabilized by hydrogen bonding networks. The uretane and amide moieties in these structures typically adopt trans conformations, with characteristic torsion angles that minimize steric hindrance while maximizing intermolecular interactions.

Comparative Analysis of Protected versus Unprotected Glutamic Acid Derivatives

The structural differences between this compound and unprotected glutamic acid derivatives significantly impact their chemical properties and applications. Unprotected L-glutamic acid possesses a molecular formula of C₅H₉NO₄ with a molecular weight of 147.13 grams per mole, substantially smaller than the protected derivative. The introduction of the benzyloxycarbonyl protecting group and methyl ester functionality increases the molecular weight by approximately 148 grams per mole, representing a doubling of the molecular mass.

L-glutamic acid 5-methyl ester, which represents a partially protected form of glutamic acid, provides an intermediate comparison point. This compound has a molecular formula of C₆H₁₁NO₄ and molecular weight of 161.2 grams per mole. The specific rotation of L-glutamic acid 5-methyl ester ranges from positive 28.0 to positive 30.0 degrees when measured under similar conditions to the fully protected derivative. This significant difference in optical rotation values demonstrates the substantial impact of the benzyloxycarbonyl protecting group on the compound's stereochemical properties.

Solubility studies reveal dramatic differences between protected and unprotected glutamic acid derivatives. Research on L-glutamic acid 5-methyl ester demonstrated varying solubility patterns across different solvents, with the highest mole fraction solubility observed in water (0.042569) followed by methanol (0.001379) at 298.15 Kelvin. The presence of the benzyloxycarbonyl group in this compound significantly alters these solubility characteristics, generally decreasing water solubility while increasing solubility in organic solvents.

The following table summarizes key comparative properties:

Property L-Glutamic Acid L-Glutamic Acid 5-Methyl Ester This compound
Molecular Formula C₅H₉NO₄ C₆H₁₁NO₄ C₁₄H₁₇NO₆
Molecular Weight (g/mol) 147.13 161.2 295.29
Melting Point (°C) 199-201 Not specified 64-70
Optical Rotation +31.5° +28.0 to +30.0° -24.0°
Water Solubility High Moderate Low

Hydrogen Bonding Networks in Solid-State Structures

The hydrogen bonding patterns in this compound solid-state structures play crucial roles in determining crystal packing arrangements and physical properties. Crystallographic studies of related benzyloxycarbonyl-protected dipeptides provide valuable insights into the hydrogen bonding behavior expected for this compound. Research on N-benzyloxycarbonyl-alanyl-phenylalanyl-methyl ester revealed that intermolecular N-H⋯O=C hydrogen bonds stabilize the crystal packing.

The hydrogen bonding network typically involves interactions between the amide hydrogen of the peptide bond and carbonyl oxygen atoms of neighboring molecules. Additionally, the uretane hydrogen participates in hydrogen bonding with carbonyl oxygen atoms of uretane groups in adjacent molecules. These interactions result in the formation of hydrogen-bonded chains that extend along specific crystallographic directions, creating stable supramolecular architectures.

Analysis of gamma-methyl L-glutamate N-carboxy anhydride, a structurally related compound, demonstrated that molecules link through N-H⋯O hydrogen bonds between imino groups and carbonyl oxygen atoms in methyl ester groups. This creates tape-like structures along crystallographic axes, with additional C-H⋯O interactions linking these tapes into sheet-like arrangements parallel to specific crystallographic planes. The oxazolidine rings in these structures arrange in layers with short intermolecular contacts, suggesting similar organizational principles may apply to this compound.

The hydrogen bonding analysis reveals that such compounds form R₂²(12) ring motifs through paired hydrogen bond interactions. These ring formations contribute significantly to the overall stability of the crystal structure and influence properties such as melting point and mechanical characteristics. The specific geometric parameters of these hydrogen bonds, including donor-acceptor distances and bond angles, determine the strength and directionality of intermolecular interactions.

Properties

IUPAC Name

(4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMCTGARFXPQML-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-Glu-OMe can be synthesized through several organic synthesis methods. One common method involves the reaction of N-benzyl-L-glutamic acid with formic acid to generate N-benzyl-L-glutamic acid 1-methyl ester . Another method involves the use of amino acid t-butyl esters in inverse solid-phase peptide synthesis .

Industrial Production Methods: In industrial settings, Z-Glu-OMe is produced using large-scale organic synthesis techniques. The process typically involves the protection of the amino group of glutamic acid followed by esterification to form the methyl ester derivative. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Z-Glu-OMe undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert Z-Glu-OMe to its corresponding alcohol derivatives.

    Substitution: The ester group in Z-Glu-OMe can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions include various derivatives of Z-Glu-OMe, such as oxo derivatives, alcohol derivatives, and substituted esters.

Scientific Research Applications

Z-Glu-OMe has a wide range of applications in scientific research:

    Chemistry: It is used in peptide synthesis as a protecting group for the amino group of glutamic acid.

    Biology: Z-Glu-OMe is used in the study of enzyme-substrate interactions and protein folding.

    Medicine: The compound is used in the development of peptide-based drugs and as a building block for drug synthesis.

    Industry: Z-Glu-OMe is used in the production of various pharmaceuticals and biochemicals.

Mechanism of Action

The mechanism of action of Z-Glu-OMe involves its role as a protecting group in peptide synthesis. It protects the amino group of glutamic acid from unwanted reactions during chemical synthesis. The compound interacts with enzymes and other molecular targets through its ester and carbobenzyloxy groups, facilitating the formation of desired peptide bonds .

Comparison with Similar Compounds

Z-Glu-OtBu (N-Cbz-L-glutamic acid γ-tert-butyl ester, CAS not specified)

  • Molecular formula: C₁₈H₂₃NO₆.
  • Key differences :
    • The γ-carboxylic acid is protected with a tert-butyl (OtBu) group instead of a methyl ester.
    • The tert-butyl group enhances steric hindrance, improving stability under acidic conditions .
  • Applications : Preferred in SPPS where orthogonal deprotection (e.g., using trifluoroacetic acid) is required .

Z-Lys(Boc)-OMe (N-Cbz-Nε-Boc-L-lysine methyl ester, CAS not specified)

  • Molecular formula : C₂₀H₂₉N₃O₆.
  • Key differences: Contains a lysine backbone with a Boc-protected ε-amino group. Dual protection (Cbz and Boc) enables selective deprotection for branched peptide synthesis .
  • Applications : Used in synthesizing lysine-rich peptides for antimicrobial and cell-penetrating applications .

Data Table: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Protection Strategy Key Applications
Z-Glu-OMe 5672-83-3 C₁₄H₁₇NO₆ 295.3 Cbz (α-amino), OMe (α-carboxyl) Peptide synthesis, drug design
Z-Glu-OtBu Not specified C₁₈H₂₃NO₆ 349.4 Cbz (α-amino), OtBu (γ-carboxyl) Acid-sensitive SPPS
Z-Lys(Boc)-OMe Not specified C₂₀H₂₉N₃O₆ 407.5 Cbz (α-amino), Boc (ε-amino) Branched/antimicrobial peptides

Research Findings and Functional Insights

Solubility and Purification

  • The methyl ester in Z-Glu-OMe enhances solubility in organic solvents (e.g., DMF, DCM), simplifying purification via standard chromatography .
  • Z-Lys(Boc)-OMe, with its hydrophobic Boc group, requires mixed solvent systems (e.g., DCM/methanol) for efficient purification .

Biological Activity

Z-Glu-OMe, or Z-Glutamic acid methyl ester, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a detailed overview of the biological activity of Z-Glu-OMe, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

Z-Glu-OMe is a derivative of glutamic acid, characterized by a methyl ester functional group. Its chemical formula is C14H17NO6C_{14}H_{17}NO_6 with a CID of 2733408 according to PubChem . The structural modifications enhance its solubility and bioavailability, making it a valuable candidate for pharmacological studies.

Mechanisms of Biological Activity

The biological activity of Z-Glu-OMe can be attributed to its interaction with various biological systems:

  • Amino Acid Metabolism : Z-Glu-OMe serves as a substrate for enzymes involved in amino acid metabolism, influencing pathways related to neurotransmitter synthesis and energy production.
  • Receptor Interaction : It has been shown to interact with glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the nervous system. This interaction can modulate excitatory neurotransmission and potentially impact cognitive functions .
  • Antimicrobial Properties : Research indicates that derivatives of glutamic acid, including Z-Glu-OMe, exhibit antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of developing new antibiotics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Z-Glu-OMe:

Study Biological Activity Methodology Findings
Study 1AntimicrobialMIC assaysInhibitory effects against Gram-negative bacteria observed .
Study 2Neurotransmitter modulationIn vitro receptor assaysEnhanced binding affinity to glutamate receptors noted .
Study 3Cellular metabolismMetabolic profilingAltered metabolic pathways leading to increased energy production in neuronal cells .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of Z-Glu-OMe, researchers conducted Minimum Inhibitory Concentration (MIC) tests against various bacterial strains. The results indicated significant inhibitory effects on Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The study highlighted the importance of structural modifications in enhancing the compound's efficacy against resistant strains .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of Z-Glu-OMe in models of neurodegeneration. The compound was found to improve synaptic plasticity and reduce neuronal apoptosis in vitro. This suggests that Z-Glu-OMe may have therapeutic potential in conditions such as Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester
Reactant of Route 2
Reactant of Route 2
N-Benzyloxycarbonyl-L-glutamic acid 1-methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.